molecular formula C13H12FN B1328167 2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine CAS No. 946713-98-0

2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine

Cat. No.: B1328167
CAS No.: 946713-98-0
M. Wt: 201.24 g/mol
InChI Key: YRVOMTVGGNCULK-UHFFFAOYSA-N
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Description

2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine is a substituted biphenyl amine featuring a fluorine atom at the 2'-position and a methyl group at the 2-position of the biphenyl scaffold. The fluorine substituent introduces electron-withdrawing inductive effects, while the methyl group contributes steric bulk and electron-donating properties, creating a unique electronic profile that influences reactivity and intermolecular interactions .

Properties

IUPAC Name

4-(2-fluorophenyl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-8-10(15)6-7-11(9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVOMTVGGNCULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2-methyl[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and an amine under the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like dioxane and temperatures around 80-100°C .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Fluoro-2-methyl[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-2-methyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4'-Fluoro-2-methyl[1,1'-biphenyl]-3-amine (CAS 1694468-64-8)
  • Structural Differences : The fluorine is at the 4'-position instead of 2', and the amine group is at the 3-position instead of 3.
  • Electronic Effects : The 4'-fluoro substitution reduces electron density on the adjacent ring compared to the 2'-fluoro isomer, altering conjugation pathways.
  • Applications : Likely used in similar contexts as the target compound but with distinct regioselectivity in coupling reactions .
2'-Methyl[1,1'-biphenyl]-4-amine Hydrochloride (CAS 811842-48-5)
  • Structural Differences : Lacks the fluorine atom but retains the 2'-methyl group.
  • Physical Properties : The hydrochloride salt form enhances solubility in polar solvents compared to the free base of the target compound .

Substituent-Type Variants

2',3-Dimethyl[1,1'-biphenyl]-4-amine
  • Structural Differences : Features two methyl groups (2' and 3 positions) instead of one methyl and one fluorine.
  • Steric and Electronic Effects : Increased steric hindrance from the additional methyl group may hinder rotational freedom, while the lack of fluorine reduces polarity.
  • Applications : Likely used as an intermediate in bulkier ligand systems or hydrophobic materials .
N,N-Dimethyl-[1,1'-biphenyl]-4-amine
  • Structural Differences : The amine is dimethylated, eliminating hydrogen-bonding capability.
  • Electronic Effects : The N,N-dimethyl group strongly donates electrons, making the aromatic system more electron-rich.
  • Synthesis : Prepared via palladium-catalyzed Suzuki coupling, similar to methods used for fluorine-containing analogs .

Functionalized Biphenyl Amines in Materials Science

Deep-Blue OLED Emitters (e.g., 4-PIMCFTPA and 4-BICFTPA)
  • Structural Differences : Incorporate phenanthroimidazole or diphenylimidazole moieties conjugated with triphenylamine.
  • Electronic Effects : Extended conjugation and electron-deficient substituents (e.g., trifluoromethyl) enhance luminescent efficiency.
  • Comparison : The target compound’s simpler structure lacks such extended conjugation, limiting its direct use in OLEDs but retaining utility as a building block for larger emitters .
Donor-Acceptor Dyes (e.g., N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine)
  • Structural Differences : Alkoxy groups improve solubility and charge transport in solution-processed materials.
  • Comparison : The target compound’s lack of alkoxy groups may reduce solubility but simplify synthesis for small-molecule applications .

Torsional Energy and Conformational Analysis

Evidence from torsional energy studies (V2 values) highlights substituent effects on biphenyl rotational barriers:

  • [1,1'-Biphenyl]-4-amine : V2 = -4.39 kcal/mol.
  • 4-Fluoro-1,1'-biphenyl : V2 = -4.26 kcal/mol.
  • 4-Methyl-1,1'-biphenyl : V2 = -4.27 kcal/mol.

The target compound’s 2'-fluoro and 2-methyl groups likely create a combined torsional barrier intermediate between these values, balancing electron withdrawal and steric effects .

Biological Activity

2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including cytotoxicity, structure-activity relationships (SAR), and therapeutic applications.

The compound features a biphenyl structure with a fluorine atom and a methyl group attached to the biphenyl moiety, which may influence its interaction with biological targets. Its chemical formula is C13H12F, and it is categorized under biphenyl derivatives.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Cytotoxicity : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been evaluated for its effects on leukemia KG-1 cells, demonstrating micromolar range cytotoxicity comparable to established reference compounds like SGI-1027 .
  • Inhibition of DNA Methyltransferases : The compound has been tested for its ability to inhibit DNA methyltransferases (DNMTs), particularly DNMT3A and DNMT1. It was found to induce the re-expression of certain genes in leukemia cells, suggesting a role in epigenetic modulation .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be linked to its structural characteristics. Key findings include:

  • Substituent Effects : The presence of different substituents on the biphenyl ring affects the inhibitory activity against DNMTs. Bicyclic substituents are generally more favorable than tricyclic ones .
  • Orientation of Functional Groups : The orientation of the amine group relative to the biphenyl structure was found to have minimal impact on biological activity, indicating that other factors may play a more significant role in determining efficacy .

Case Studies

Several studies have investigated the biological properties of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound inhibited cell growth in leukemia cell lines with an EC50 value of approximately 0.9 μM for DNMT3A inhibition and 15 μM for DNMT1 inhibition. These results highlight its potential as a therapeutic agent in cancer treatment .
  • Gene Reactivation Studies : Further research indicated that treatment with this compound could reactivate silenced genes in cancer cells, providing insights into its mechanism as an epigenetic modifier. This was assessed using an epigenetic reporter system in KG-1 cells .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds.

CompoundEC50 (μM) DNMT3AEC50 (μM) DNMT1Cytotoxicity (KG-1 Cells)
This compound0.915Micromolar range
SGI-10270.910Comparable
Other DerivativesVariesVariesVaries

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